molecular formula C15H15N3O2 B2405037 N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 871547-19-2

N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2405037
CAS No.: 871547-19-2
M. Wt: 269.304
InChI Key: NGOVUEPTXDQLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is characterized by a 1-methyl-1H-benzimidazole core linked via a two-carbon ethylene chain to a furan-2-carboxamide group. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets, including kinases and other enzymes . The furan ring, an electron-rich heterocycle, is a common pharmacophore that can influence the compound's physicochemical properties and its capacity to form hydrogen bonds with enzymatic targets . This compound serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules. Its structure aligns with a class of benzimidazole derivatives that have been investigated for their potential as inhibitors of protein kinases, such as members of the Casein Kinase 1 (CK1) family . The molecular framework is also relevant in the development of fungicidal agents, as structurally related 2-carboxamides have demonstrated such activity . Researchers utilize this compound primarily in hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR) to enhance potency and selectivity. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18-12-6-3-2-5-11(12)17-14(18)8-9-16-15(19)13-7-4-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOVUEPTXDQLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the condensation of 1-methylbenzimidazole with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The furan ring can interact with cellular enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Benzimidazole-Based Analogs

Benzimidazole derivatives are widely studied for their thermal stability and bioactivity. Key comparisons include:

Compound Name Substituent on Benzimidazole Linker Carboxamide Group Yield (%) Melting Point (°C) Notable Features
Target compound 1-Methyl Ethyl Furan-2-carboxamide N/A* N/A* Combines methyl-substituted benzimidazole with a short ethyl linker
N-[2-(1-Ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide 1-Ethyl Ethyl Furan-2-carboxamide N/A N/A Ethyl substitution may enhance lipophilicity compared to methyl
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)furan-2-carboxamide None (unsubstituted) Benzyl-methylene Furan-2-carboxamide 65 N/A Rigid benzyl linker; lower synthetic yield

Notes:

  • Substituents on the benzimidazole (e.g., methyl vs. ethyl) influence solubility and metabolic stability. Methyl groups typically reduce steric hindrance compared to bulkier substituents .

Heterocyclic Carboxamide Derivatives

Compounds with alternative heterocycles or carboxamide modifications:

Compound Name Core Heterocycle Functional Groups Yield (%) Melting Point (°C) Key Properties
N-(2-(1,1,3,3-Tetraoxidobenzo[d][1,3,2]dithiazol-2-yl)ethyl)furan-2-carboxamide (24) Benzo[d][1,3,2]dithiazole Sulfonamide, furan-2-carboxamide 80 108–110 High thermal stability due to sulfonamide oxidation; lower yield than non-sulfonamide analogs
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide Imidazole Nitrofuran, propyl linker N/A N/A Nitro group enhances electrophilicity; potential antifungal activity
N-{[2-(4-chlorobenzoyl)hydrazinyl]carbonothioyl}-2,6-dichlorobenzamide Hydrazine-thiocarbamide Chlorinated aryl, thiourea 70–89 N/A Thiourea moiety improves hydrogen-bonding capacity; insecticidal applications

Notes:

  • Sulfonamide-containing derivatives (e.g., compound 24) exhibit higher melting points and thermal stability but may suffer from reduced synthetic yields due to oxidation sensitivity .
  • Nitrofuran derivatives (e.g., ) are associated with antimicrobial activity but may pose toxicity risks .

Structural Modifications and Bioactivity

  • Thiourea Derivatives: highlights thiourea-functionalized furan-2-carboxamides (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide), which show enhanced antioxidant activity due to sulfur-mediated radical scavenging.
  • Chromene-Linked Analogs: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () features a chromene-thiazolidinone core. Its crystal structure reveals extensive hydrogen bonding and π-π stacking, suggesting that the target compound’s benzimidazole moiety could similarly stabilize solid-state packing .

Biological Activity

N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring and a benzimidazole moiety, contributing to its pharmacological properties. The compound's chemical formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, and it exhibits various physicochemical properties that influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
Hep-20.74
A5490.39
NCI-H4600.46

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell cycle regulation.

2. Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been tested for activity against viral strains, with varying degrees of success.

Table 2: Antiviral Activity Data

Viral StrainEC50 (µM)Reference
HIV130.24
TMV0.20

The antiviral activity is believed to be linked to its ability to inhibit viral replication and enhance host immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, which may contribute to its anticancer effects.
  • Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Mechanisms : The compound may interfere with viral entry or replication processes, although specific mechanisms remain under investigation.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity.
    "The compound exhibited notable antiproliferative effects on MCF7 cells, suggesting its potential as a therapeutic agent for breast cancer."
  • HIV Inhibition : In vitro studies showed that the compound effectively reduced HIV replication in cultured cells, supporting its potential use as an antiviral therapy.
    "Our findings indicate that this compound could serve as a lead compound for further development in HIV treatment."

Q & A

Q. What are the established synthetic routes for N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with amines containing the 1-methylbenzimidazole moiety. A common method is refluxing furan-2-carbonyl chloride with 2-(1-methylbenzimidazol-2-yl)ethylamine in anhydrous solvents like 1,4-dioxane or THF at 120°C for 18–24 hours, followed by recrystallization (e.g., chloroform/methanol) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, microwave-assisted synthesis with coupling agents (e.g., EDC/DMAP) can reduce reaction times and improve purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on multi-spectral analysis:

  • 1H/13C NMR : To verify the benzimidazole proton environment (e.g., aromatic protons at δ 7.2–8.5 ppm) and furan carboxamide linkage.
  • FT-IR : Confirmation of amide C=O stretching (~1650–1680 cm⁻¹) and benzimidazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₇H₁₆N₃O₂) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

Begin with in vitro assays targeting benzimidazole-associated pathways:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the benzimidazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of this compound?

Use molecular modeling software (e.g., SwissADME, AutoDock) to calculate:

  • Lipophilicity (LogP) : Predicts membrane permeability; values >3 indicate poor solubility .
  • Pharmacokinetic Parameters : ADME profiles (e.g., CYP450 metabolism, plasma protein binding) derived from QSAR models .
  • Target Binding : Docking studies with receptors like EGFR or PARP-1 to identify potential binding modes .

Q. How should researchers resolve contradictions in bioactivity data across similar benzimidazole-furan hybrids?

Contradictions (e.g., varying IC₅₀ values) may arise from differences in:

  • Stereochemistry : Chiral centers in substituents (e.g., ethyl vs. hydroxyethyl groups) alter target interactions .
  • Assay Conditions : Variations in cell line viability protocols or solvent systems (DMSO vs. PBS) .
  • Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) before biological testing .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the furan ring for controlled release .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance stability and tissue targeting .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Core Modifications : Replace the furan ring with thiophene or pyridine to alter electron density .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole to enhance receptor binding .
  • Linker Optimization : Adjust the ethyl chain length between benzimidazole and carboxamide to balance flexibility and rigidity .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to ensure consistency .
  • Comparative Analysis : Benchmark results against structurally related compounds (e.g., N-(2-methoxybenzyl)furan-2-carboxamide) to identify trends .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially for cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.